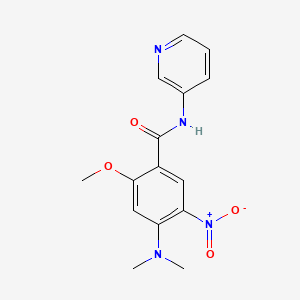![molecular formula C15H11F2N5O B5376695 N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide, commonly known as FTA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTA is a tetrazole derivative that exhibits promising biological activities, making it a suitable candidate for drug development.
Mechanism of Action
The mechanism of action of FTA is not fully understood, but it is believed to act through multiple pathways. FTA has been shown to inhibit various enzymes involved in cancer cell proliferation and migration, including matrix metalloproteinases and cyclooxygenase-2. FTA has also been shown to activate various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
FTA exhibits various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. FTA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FTA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers. In neurological disorders, FTA has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using FTA in lab experiments include its potent biological activities and its potential as a therapeutic agent for various diseases. However, the limitations of using FTA in lab experiments include its complex synthesis process and its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for the research and development of FTA. One potential direction is the optimization of its synthesis process to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which will aid in its development as a safe and effective drug candidate.
Synthesis Methods
FTA can be synthesized through a multistep process involving the reaction of 2-fluoroaniline with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with sodium azide. The final step involves the reaction of the resulting tetrazole intermediate with 2-fluorobenzoyl chloride, resulting in the formation of FTA.
Scientific Research Applications
FTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FTA has been shown to exhibit potent anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. FTA has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, FTA has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FTA has also been shown to reduce the expression of various inflammatory markers, making it a promising candidate for the treatment of inflammatory diseases.
In neurological disorder research, FTA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. FTA has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-11-6-2-1-5-10(11)15-19-21-22(20-15)9-14(23)18-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFNAJCVDRBVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)

![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)
amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)
![3-ethyl-5-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376647.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5376663.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5376666.png)
![[3-benzyl-1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5376672.png)
![6-iodo-3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5376674.png)

![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5376702.png)
![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5376708.png)